molecular formula C9H8N2O3 B2833374 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide CAS No. 1343867-60-6

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2833374
CAS No.: 1343867-60-6
M. Wt: 192.174
InChI Key: NSAZIKVAHDKCML-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by methylation . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as employing biomass-derived furans, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Oxazolines

    Substitution: Various substituted carboxamides

Scientific Research Applications

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxamide
  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of the furan and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-9(12)6-5-8(14-11-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAZIKVAHDKCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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